![molecular formula C23H20N2O7S B2967713 Ethyl 2-methyl-5-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate CAS No. 518330-67-1](/img/structure/B2967713.png)

Ethyl 2-methyl-5-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

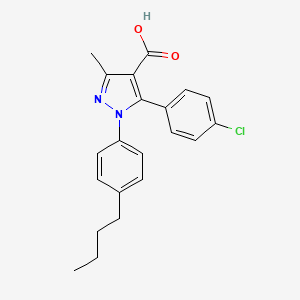

Molecular Structure Analysis

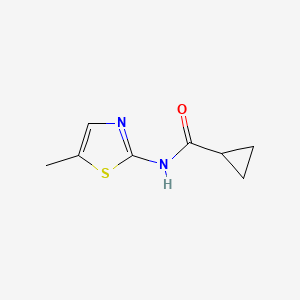

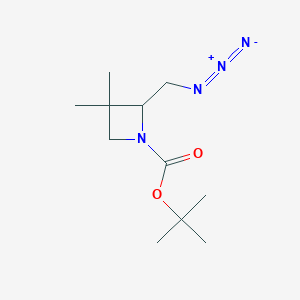

The molecular structure of Ethyl 2-methyl-5-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate consists of a naphthofuran core with an ethyl ester group and a substituted amino group. The presence of the nitrophenylsulfonyl moiety suggests potential reactivity and biological activity .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Antimicrobial and Antioxidant Activities

Synthesis and Biological Applications : A study describes the synthesis of ethyl-3-nitronaphtho[2,1-b]furan-2-carboxylate derivatives, exploring their Schiff bases and azetidinone derivatives for antimicrobial and antioxidant activities. These compounds, synthesized from ethyl naphtho[2,1-b]furan-2-carboxylate, exhibit promising biological activities, highlighting their potential in developing new therapeutic agents (Devi, Ramaiah, Roopa, & Vaidya, 2010).

Synthesis and Chemical Properties

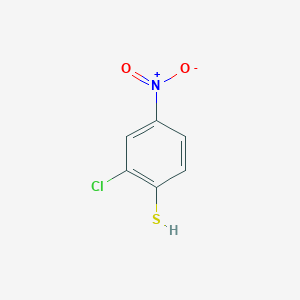

Carboxyl-Group Protection in Peptide Synthesis : Research into carboxyl-group protection for peptide synthesis identifies the 2-(p-nitrophenylthio)ethyl group, a relative to the compound of interest, as beneficial for its selective removal advantages, emphasizing its utility in the synthesis of complex peptides (Amaral, 1969).

Structural Studies

Characterization and X-ray Diffraction Studies : A publication details the synthesis and structural characterization of Ethyl naphtho[2,1-b]furan-2-carboxylate, including X-ray diffraction studies to confirm its molecular structure. This foundational work provides insights into the compound's crystal structure, aiding in the understanding of its chemical behavior and interaction potentials (Shruthi et al., 2012).

Chelating Properties

Transition Metal Chelates : Another research focus is on the chelating properties of transition metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules. This study explores a novel ligand related to the ethyl naphtho[2,1-b]furan-2-carboxylate structure, evaluating its chelating properties with various metals, and its potential for antifungal activity, showcasing the compound's utility in developing new metal-organic frameworks or catalysts (Varde & Acharya, 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, playing a significant role in cell biology .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Propriétés

IUPAC Name |

ethyl 2-methyl-5-[(4-methyl-3-nitrophenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O7S/c1-4-31-23(26)21-14(3)32-22-17-8-6-5-7-16(17)19(12-18(21)22)24-33(29,30)15-10-9-13(2)20(11-15)25(27)28/h5-12,24H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNDDSPLILHZHKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2967636.png)

![1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-[2-(4-methoxyphenyl)iminoethyl]-4-oxopyrimidine-5-carbonitrile](/img/structure/B2967639.png)

![N-(4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide](/img/structure/B2967643.png)

![2,6-difluoro-N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2967647.png)